1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one
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Overview
Description
1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one is an organic compound with a complex structure that includes a dimethylamino group, a methylphenoxy group, and a pentenone backbone
Preparation Methods
The synthesis of 1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with 1-bromo-4-(dimethylamino)-1-penten-3-one under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can replace the dimethylamino group with other functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., potassium carbonate).
Scientific Research Applications
1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly in the context of its dimethylamino group.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(Dimethylamino)-4-(3-methylphenoxy)-1-penten-3-one can be compared with similar compounds such as:
1-(Dimethylamino)-4-phenoxy-1-penten-3-one: Lacks the methyl group on the phenoxy ring, which can affect its reactivity and interactions.
1-(Dimethylamino)-4-(4-methylphenoxy)-1-penten-3-one: The position of the methyl group on the phenoxy ring is different, leading to variations in steric and electronic effects.
1-(Dimethylamino)-4-(3-chlorophenoxy)-1-penten-3-one: The presence of a chlorine atom instead of a methyl group can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
(E)-1-(dimethylamino)-4-(3-methylphenoxy)pent-1-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-5-7-13(10-11)17-12(2)14(16)8-9-15(3)4/h5-10,12H,1-4H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRVPSNJDOCPJV-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)C=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)/C=C/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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